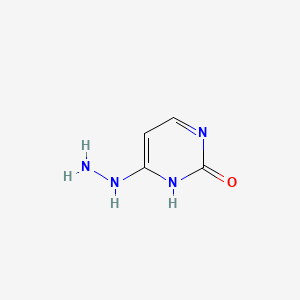

2-Hydroxy-4-hydrazinopyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydrazinyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-8-3-1-2-6-4(9)7-3/h1-2H,5H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYMWRORNQVELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186768 | |

| Record name | N(4)-Aminocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3310-41-6 | |

| Record name | 6-Hydrazinyl-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3310-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(4)-Aminocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003310416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Aminocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3310-41-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Hydroxy-4-hydrazinopyrimidine from 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-4-hydrazinopyrimidine, a valuable building block in medicinal chemistry, starting from 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid. The core of this transformation lies in the nucleophilic substitution of the mercapto group with hydrazine.

Reaction Scheme

The synthesis proceeds via the reaction of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine hydrate in an ethanolic solution. This reaction leads to the formation of 4-hydrazino derivatives. It has been noted that at elevated temperatures (150-160°C) in the absence of a solvent, decarboxylation of the carboxylic acid group can also occur.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| This compound | C4H6N4O | 126.12 | 305-310 (decomposes) |

Note: Detailed yield information is not available in the reviewed literature; however, similar hydrazinolysis reactions on related pyrimidine systems have been reported to proceed with yields exceeding 75%.

Experimental Protocol

Materials:

-

2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid

-

Hydrazine hydrate (80-95%)

-

Ethanol, absolute

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid (1.0 eq) in absolute ethanol.

-

Addition of Hydrazine: To the stirred suspension, add an excess of hydrazine hydrate (typically 3-5 equivalents). The use of excess hydrazine drives the reaction towards completion.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature with stirring for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

-

Isolation and Purification: Collect the crude product by filtration and wash it with cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Expected Characterization Data

Due to the lack of publicly available spectroscopic data for this compound, the following are expected characteristic signals based on its structure:

-

¹H NMR: Protons corresponding to the pyrimidine ring, the NH and NH₂ groups of the hydrazine moiety, and the OH group would be expected. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: Signals for the carbon atoms of the pyrimidine ring would be observed in the aromatic region.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (from the hydrazine and amide-like structure), O-H stretching, C=O stretching (from the keto tautomer of the hydroxypyrimidine), and C=N and C=C stretching of the pyrimidine ring are expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (126.12 g/mol ) would be expected.

Logical Workflow of the Synthesis

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to 2-Hydroxy-4-hydrazinopyrimidine (CAS 3310-41-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-hydrazinopyrimidine, also known as 4-hydrazinylpyrimidin-2-ol, is a pyrimidine derivative with the CAS number 3310-41-6. This document serves as a comprehensive technical guide, consolidating available information on its chemical and physical properties, synthesis, and potential biological activities. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural analogy to nucleobases, suggesting a wide range of biological applications, including as anticancer and antiviral agents.[1][2] This guide aims to provide a foundational resource for researchers and professionals in drug development by presenting a structured overview of the current knowledge, including experimental considerations and potential research directions.

Physicochemical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₄H₆N₄O.[1] It is a white to off-white solid.[2] The presence of both a hydroxyl and a hydrazine group on the pyrimidine ring suggests its potential for diverse chemical reactions and biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₄O | [1] |

| Molecular Weight | 126.12 g/mol | [1] |

| CAS Number | 3310-41-6 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 305-310 °C (decomposes) | [1] |

| Predicted Density | 1.65 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 8.11 ± 0.20 | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of a suitably substituted pyrimidine with hydrazine.

General Synthesis Workflow

A common synthetic route involves the use of a precursor pyrimidine with a leaving group at the 4-position, which is then displaced by hydrazine. The following diagram illustrates a generalized workflow for the synthesis.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

General Protocol for Hydrazinolysis:

-

Dissolution: Dissolve the starting 4-substituted pyrimidine derivative in a suitable solvent, such as ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reaction: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, O-H, and C=N.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Biological Activity and Potential Applications

Hydrazinopyrimidine derivatives are recognized for their diverse biological activities.[1] While specific quantitative data for this compound is limited in the public domain, the broader class of compounds has shown promise in several therapeutic areas.

Anticancer Potential

Derivatives of hydrazinopyrimidine have been investigated for their potential anticancer properties.[1] The pyrimidine scaffold is a key component of many anticancer drugs, and the addition of a hydrazine group can enhance biological activity. The proposed mechanism for some pyrimidinyl hydrazones involves metal chelation and the generation of reactive oxygen species, leading to cancer cell cytotoxicity.

Antiviral Activity

Pyrimidine derivatives are also explored for their antiviral applications.[1] Their structural similarity to nucleobases allows them to potentially interfere with viral replication processes.

Anti-inflammatory Properties

Some hydrazinopyrimidine derivatives have been reported to possess anti-inflammatory properties.[1]

The following diagram illustrates the potential therapeutic applications stemming from the core structure of this compound.

Caption: Potential therapeutic avenues for this compound derivatives.

Conclusion and Future Directions

This compound is a versatile chemical entity with a foundation for potential applications in drug discovery and development. Its synthesis is achievable through established chemical routes, and its structure suggests a range of possible biological activities. However, to fully realize its therapeutic potential, further in-depth research is required.

Future studies should focus on:

-

Development of detailed and optimized synthesis and purification protocols.

-

Comprehensive spectroscopic characterization (NMR, IR, MS) to establish a definitive analytical profile.

-

In-vitro and in-vivo screening to determine its specific anticancer, antiviral, and anti-inflammatory activities, including the determination of IC₅₀ values against various cell lines and enzymes.

-

Elucidation of its mechanism of action to identify specific molecular targets and signaling pathways.

This technical guide provides a summary of the currently available information on this compound and is intended to serve as a catalyst for further research into this promising compound.

References

Computational Insights into the Tautomerism of 2-Hydroxy-4-hydrazinopyrimidine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the tautomeric preferences of heterocyclic compounds is a cornerstone of modern drug design and development. The specific tautomeric form of a molecule can dictate its physicochemical properties, receptor binding affinity, and metabolic stability. 2-Hydroxy-4-hydrazinopyrimidine is a key building block in medicinal chemistry, with derivatives showing potential as anticancer agents. Its structural versatility, arising from tautomerism, is critical to its biological activity. While definitive experimental and computational studies are emerging, this whitepaper provides a comprehensive methodological guide for researchers seeking to perform a computational analysis of the tautomeric landscape of this compound. Based on established theoretical practices for similar pyrimidine systems, we outline a robust computational workflow, from tautomer enumeration to the analysis of thermodynamic stability in different environments.

Introduction: The Significance of Tautomerism in this compound

This compound (IUPAC name: 6-hydrazinyl-1H-pyrimidin-2-one) is a substituted pyrimidine with functional groups capable of undergoing proton transfer, leading to the existence of multiple tautomeric forms. The equilibrium between these tautomers is a subtle interplay of electronic effects, intramolecular hydrogen bonding, and solvent interactions. The biological activity of pyrimidine analogs is often highly dependent on the dominant tautomeric form, as it determines the molecule's shape, hydrogen bonding capabilities, and overall electronic profile.

Preliminary computational evaluations using Density Functional Theory (DFT) have indicated that the keto tautomer of this compound is predominant.[1] A forthcoming study is anticipated to provide a detailed analysis of its non-covalent interactions and reactivity. In the interim, this guide offers a standardized protocol for the in-silico investigation of its tautomeric equilibria.

Potential Tautomers of this compound

The primary tautomerism in this molecule involves keto-enol and imine-enamine exchanges. The key potential tautomers are depicted below. These include the canonical keto-amino form (T1), the enol-amino form (T2), and various imino forms involving the hydrazino group (T3, T4).

Detailed Computational Protocol

A robust computational investigation into the tautomerism of this compound can be conducted following the workflow detailed below. This protocol is based on methods proven effective for analogous heterocyclic systems.

Step 1: Tautomer Enumeration

Identify all chemically reasonable tautomeric forms, considering proton transfer between all possible donor and acceptor sites (O, N atoms).

Step 2: Gas-Phase Geometry Optimization and Frequency Calculations

The geometry of each enumerated tautomer should be fully optimized without constraints. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

-

Method: DFT

-

Functional: A hybrid functional such as B3LYP is a common and effective choice.

-

Basis Set: A Pople-style basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure and potential hydrogen bonds.

Following optimization, a frequency calculation at the same level of theory is crucial.

Step 3: Verification of Minima

The results of the frequency calculation must be analyzed to confirm that each optimized structure corresponds to a true energy minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies.

Step 4: Single-Point Energy Refinement (Optional but Recommended)

For higher accuracy in relative energies, single-point energy calculations can be performed on the optimized geometries using a more computationally expensive method or a larger basis set. Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can provide more accurate electronic energies.

Step 5: Solvation Modeling

To simulate the effect of a solvent, which can significantly influence tautomeric equilibria, implicit solvation models are efficient and effective.

-

Method: Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).

-

Procedure: Single-point energy calculations are performed on the gas-phase optimized geometries using the chosen solvation model for relevant solvents (e.g., water, DMSO, chloroform).

Step 6 & 7: Thermodynamic Analysis and Boltzmann Population

From the frequency calculations, thermal corrections to the electronic energies can be obtained to calculate enthalpy (H) and Gibbs free energy (G). The relative Gibbs free energy (ΔG) is the most reliable predictor of tautomer stability at a given temperature.

The population of each tautomer i in equilibrium at a temperature T (e.g., 298.15 K) can be calculated using the Boltzmann distribution equation based on their relative Gibbs free energies (ΔGi):

Population (%) = [exp(-ΔGi / RT) / Σ exp(-ΔGj / RT)] * 100

where R is the gas constant and the sum is over all tautomers j.

Data Presentation: Illustrative Results

While the precise computational data for this compound is pending publication, a typical output from the described workflow would be summarized as shown in the hypothetical tables below.

Table 1: Illustrative Relative Energies of this compound Tautomers

| Tautomer ID | Gas Phase ΔE (kcal/mol) | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |

|---|---|---|---|

| T1 (Keto-Amino) | 0.00 | 0.00 | 0.00 |

| T2 (Enol-Amino) | +3.5 | +3.2 | +1.8 |

| T3 (Keto-Imino) | +8.2 | +8.5 | +6.5 |

| T4 (Enol-Imino) | +12.0 | +11.8 | +9.0 |

Note: These values are hypothetical and for illustrative purposes only. ΔE is the relative electronic energy; ΔG is the relative Gibbs free energy.

Table 2: Illustrative Predicted Tautomer Populations at 298.15 K

| Tautomer ID | Gas Phase Population (%) | Aqueous Phase Population (%) |

|---|---|---|

| T1 (Keto-Amino) | 99.6 | >99.9 |

| T2 (Enol-Amino) | 0.4 | <0.1 |

| T3 (Keto-Imino) | <0.1 | <0.1 |

| T4 (Enol-Imino) | <0.1 | <0.1 |

Note: These values are hypothetical and calculated from the illustrative ΔG values in Table 1.

Conclusion

The computational protocol outlined in this whitepaper provides a robust framework for the detailed investigation of tautomerism in this compound. By systematically applying DFT calculations for geometry optimization, frequency analysis, and solvation modeling, researchers can obtain reliable predictions of the relative stabilities and equilibrium populations of all viable tautomers. The expected outcome, in line with preliminary findings, is the confirmation of the keto-amino tautomer (T1) as the most stable form in both the gas phase and polar solvents. This knowledge is invaluable for rational drug design, enabling a more accurate understanding of the molecule's interactions with biological targets and guiding the synthesis of derivatives with optimized therapeutic potential.

References

An In-Depth Technical Guide on 2-Hydroxy-4-hydrazinopyrimidine: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-hydrazinopyrimidine, systematically known as 6-hydrazinyl-1H-pyrimidin-2-one, is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a hydroxyl and a hydrazino group on a pyrimidine core, presents a versatile scaffold for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for this compound, tailored for researchers and professionals in the field.

Molecular Structure and Chemical Properties

The foundational structure of this compound consists of a pyrimidine ring substituted with a hydroxyl group at the C2 position and a hydrazino group at the C4 position. The molecule exhibits tautomerism, with the keto form (6-hydrazinyl-1H-pyrimidin-2-one) being the predominant tautomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄O | --INVALID-LINK--[1] |

| Molecular Weight | 126.12 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 6-hydrazinyl-1H-pyrimidin-2-one | --INVALID-LINK--[1] |

| CAS Number | 3310-41-6 | N/A |

| Appearance | White solid | --INVALID-LINK--[2] |

| Melting Point | 305-310 °C (with decomposition) | N/A |

| Tautomerism | Exists predominantly in the keto form | N/A |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the modification of a pre-existing pyrimidine scaffold. A common and effective method involves the reaction of a 4-mercaptopyrimidine derivative with hydrazine.

Experimental Protocol: Synthesis from a 4-Mercaptopyrimidine Precursor

This protocol describes a general method for the synthesis of 4-hydrazinopyrimidine derivatives.

Materials:

-

2-Hydroxy-4-mercaptopyrimidine (or a suitable derivative)

-

Hydrazine hydrate

-

Ethanol

-

Reflux apparatus

-

Filtration equipment

-

Recrystallization solvents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-hydroxy-4-mercaptopyrimidine derivative in ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Caption: Synthetic workflow for this compound.

Potential Biological and Pharmaceutical Significance

While specific biological data for this compound is limited in publicly accessible literature, the pyrimidine scaffold is a well-established pharmacophore. Derivatives of pyrimidine exhibit a wide range of biological activities, and it is plausible that this compound and its derivatives could be investigated for similar properties.

-

Anticancer Activity: Many pyrimidine derivatives are known to possess anticancer properties by acting as antimetabolites or kinase inhibitors. The structural motifs within this compound could allow for its derivatives to be explored as potential cytotoxic agents.

-

Antiviral Activity: The pyrimidine ring is a core component of nucleosides, making pyrimidine analogs potential antiviral agents that can interfere with viral replication.

-

Anti-inflammatory Activity: Some pyrimidine derivatives have been shown to exhibit anti-inflammatory effects, for instance, through the inhibition of cyclooxygenase (COX) enzymes.

Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This compound is a molecule with a foundational structure that holds promise for the development of novel therapeutic agents. This guide has provided an overview of its chemical properties and a general synthetic protocol. The lack of detailed, publicly available experimental data, including comprehensive spectroscopic and biological activity data, highlights an opportunity for further research into this and related compounds. The methodologies and information presented here serve as a starting point for researchers and drug development professionals interested in exploring the potential of this versatile pyrimidine derivative.

References

2-Hydroxy-4-hydrazinopyrimidine: A Mutagenic Nucleic Acid Base Analog - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-4-hydrazinopyrimidine, a pyrimidine derivative with known mutagenic properties. Due to the limited direct experimental data on its specific mutagenic mechanisms, this guide leverages the extensive research on the structurally similar and well-characterized mutagenic nucleoside analog, N4-hydroxycytidine (NHC), the active metabolite of the antiviral drug Molnupiravir. By drawing parallels between the two molecules, we propose a hypothesized mechanism of action for this compound, detail relevant experimental protocols for its characterization, and present key data in a structured format to facilitate further research and drug development efforts.

Introduction

Nucleic acid base analogs are compounds that are structurally similar to the canonical bases of DNA and RNA and can be incorporated into nucleic acids during replication or transcription. This incorporation can lead to errors in base pairing, resulting in mutations. This compound is a pyrimidine derivative that has been identified as a mutagenic nucleic acid base analog.[1] Its chemical structure, featuring a pyrimidine core with hydroxyl and hydrazine substitutions, suggests a potential for tautomerization and ambiguous base pairing, which are hallmarks of mutagenic base analogs.

Understanding the mutagenic profile of compounds like this compound is of critical importance in drug development for assessing potential genotoxicity and in molecular biology for its potential use as a tool to induce mutations. This guide will synthesize the available information on this compound and provide a hypothesized framework for its mutagenic action based on the well-studied analog, N4-hydroxycytidine (NHC).

Chemical and Physical Properties

This compound is a white solid organic compound with the chemical formula C4H6N4O.[2] It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and dyes.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H6N4O | [1] |

| Molecular Weight | 126.12 g/mol | [1] |

| Melting Point | 305-310 °C (decomposes) | [1][2] |

| pKa (predicted) | 8.11 ± 0.20 | [1][2] |

| Appearance | White solid | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a substituted pyrimidine with hydrazine.

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol is adapted from general methods described for the synthesis of hydrazinopyrimidine derivatives.[1]

Materials:

-

2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Hypothesized Mechanism of Mutagenesis

Direct experimental evidence detailing the mutagenic mechanism of this compound is scarce. However, its structural similarity to N4-hydroxycytidine (NHC) allows for the formulation of a strong hypothesis. NHC is a potent mutagen that induces predominantly A:T to G:C transition mutations.[3] The proposed mechanism for this compound is analogous and involves several key steps: metabolic activation, incorporation into DNA, and tautomerization leading to mispairing.

Metabolic Activation

For a nucleobase analog to be incorporated into DNA, it must first be converted to its corresponding deoxyribonucleoside triphosphate. This process is typically carried out by cellular enzymes. In the case of NHC, Uridine–cytidine kinase 2 (UCK2) has been identified as a key enzyme in its phosphorylation.[3][4][5][6][7] UCK2 phosphorylates uridine and cytidine to their monophosphate forms, and its upregulation has been linked to increased mutagenicity of NHC.[3][4][6]

It is hypothesized that this compound is similarly processed by the pyrimidine salvage pathway, with UCK2 potentially playing a role in its initial phosphorylation.

Tautomerism and Mutagenic Base Pairing

Once incorporated into the DNA strand, the mutagenic potential of this compound is likely exerted through tautomerism. The hydrazine group at the 4-position can exist in different tautomeric forms, an amino form and an imino form. These forms will have different hydrogen bonding patterns, leading to mispairing during DNA replication.

-

Amino Tautomer: In its stable amino form, it is expected to mimic cytosine and pair with guanine.

-

Imino Tautomer: The less stable imino tautomer can be formed, which would have a hydrogen bonding pattern similar to thymine, leading to pairing with adenine.

This tautomeric ambiguity is the likely basis for its mutagenic action, causing transition mutations.

Alternative Mechanism: Oxidative DNA Damage

Recent studies on NHC have proposed an alternative or complementary mutagenic mechanism involving the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.[8][9][10][11][12] It has been shown that NHC, when metabolized by cytidine deaminase (CDA), can generate hydroxylamine, which in the presence of copper ions, leads to the production of ROS and causes oxidative DNA lesions like 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG).[8][11]

Given that this compound also possesses a nitrogen-containing substituent at the 4-position, it is plausible that it could also be a substrate for cellular enzymes that could lead to the production of reactive species, contributing to its mutagenicity.

Experimental Protocols for Mutagenicity Assessment

To experimentally validate the mutagenic potential and mechanism of this compound, a series of standard genotoxicity assays can be employed. The following protocols are based on established methods used for other nucleoside analogs.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13][14] It utilizes auxotrophic strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Experimental Workflow:

Procedure:

-

Strain Preparation: Grow selected S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 and TA1535 for base-pair substitutions) overnight in nutrient broth.[13]

-

Metabolic Activation: Prepare a rat liver S9 fraction to simulate mammalian metabolism.[15]

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer. Include positive and negative controls.

-

Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Mammalian Cell Gene Mutation Assay

To assess mutagenicity in a system more relevant to human health, a mammalian cell gene mutation assay, such as the mouse lymphoma assay (MLA), can be performed.[16] This assay typically uses the L5178Y/TK+/- mouse lymphoma cell line, which is heterozygous for the thymidine kinase (TK) gene. Forward mutations at the Tk locus can be detected by selecting for cells resistant to a toxic pyrimidine analog like trifluorothymidine (TFT).[16]

Table 2: Comparison of Mutagenicity Assays

| Assay | Organism/Cell Line | Endpoint | Metabolic Activation | Throughput |

| Ames Test | S. typhimurium | Gene mutation (reversion) | S9 fraction | High |

| Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | Gene mutation (forward) | S9 fraction | Medium |

| HPRT Assay | Chinese Hamster Ovary (CHO) cells | Gene mutation (forward) | S9 fraction or cell-mediated | Medium |

| Micronucleus Test | Mammalian cells or in vivo | Chromosomal damage | In vitro or in vivo | Medium-High |

Experimental Protocol: Mouse Lymphoma Assay (MLA)

-

Cell Culture: Culture L5178Y TK+/- cells in appropriate media.

-

Treatment: Expose the cells to various concentrations of this compound, with and without S9 metabolic activation, for a defined period (e.g., 4 hours). Include appropriate vehicle and positive controls.

-

Expression Period: Wash the cells to remove the test compound and culture them for a period (e.g., 2 days) to allow for the expression of any induced mutations.

-

Mutant Selection: Plate the cells in a selective medium containing TFT. Also, plate cells in a non-selective medium to determine the cloning efficiency.

-

Incubation: Incubate the plates until colonies are formed (typically 10-14 days).

-

Colony Sizing and Counting: Count the number of colonies on both selective and non-selective plates. In the MLA, mutants are often categorized as large or small colonies, which can provide information about the type of genetic damage (point mutations vs. clastogenic events).[16]

-

Data Analysis: Calculate the mutant frequency for each treatment group. A dose-dependent increase in mutant frequency that is statistically significant compared to the negative control indicates mutagenicity.

Quantitative Data from the Model Compound, N4-hydroxycytidine

The following table summarizes representative quantitative data on the mutagenic effects of NHC from various studies. This data serves as a benchmark for what might be expected from studies on this compound.

Table 3: Summary of Quantitative Mutagenicity Data for N4-hydroxycytidine (NHC)

| Assay System | Cell Type | Endpoint | Concentration Range | Observed Effect | Reference |

| HiFi Sequencing | E. coli | Genome-wide mutation frequency | Not specified | Dose-dependent increase in A:T → G:C transitions | [17] |

| HiFi Sequencing | Mouse lymphoma L5178Y cells | Genome-wide mutation frequency | 0.5 - 8 µg/mL | Dose-dependent increase in A:T → G:C transitions | [18] |

| HiFi Sequencing | Human lymphoblastoid TK6 cells | Genome-wide mutation frequency | 0.5 - 8 µg/mL | Dose-dependent increase in A:T → G:C transitions | [18] |

| HPRT Assay | Chinese Hamster Ovary (CHO) cells | Forward mutation at hprt locus | Continuous for 32 days | Concentration-dependent increase in mutations | [19] |

| CRISPR screen | Mouse myeloid cell line | T:A to C:G transitions | Not specified | Increased mutation rate | [3][4] |

Conclusion and Future Directions

This compound is a pyrimidine derivative with mutagenic potential, likely acting as a nucleic acid base analog. While direct experimental data on its mutagenic mechanism is limited, a robust hypothesis can be formulated based on the extensive research on the structurally similar compound, N4-hydroxycytidine. The proposed mechanism involves metabolic activation to a triphosphate form, incorporation into DNA, and subsequent mispairing due to tautomerism, leading to transition mutations. An alternative or contributing mechanism involving oxidative DNA damage is also plausible.

To fully characterize the mutagenic profile of this compound, further research is essential. The experimental protocols outlined in this guide, including the Ames test and mammalian cell gene mutation assays, provide a clear path forward for these investigations. Future studies should focus on:

-

Confirming Mutagenicity: Performing the Ames test and mammalian cell assays to confirm its mutagenic activity and determine the dose-response relationship.

-

Identifying Mutation Spectrum: Utilizing sequencing-based approaches to determine the specific types of mutations induced by the compound.

-

Elucidating the Metabolic Pathway: Investigating the role of enzymes like UCK2 in the activation of this compound.

-

Assessing the Role of Oxidative Stress: Measuring markers of oxidative DNA damage in cells treated with the compound.

A thorough understanding of the mutagenic properties of this compound is crucial for both assessing its potential risks in any therapeutic application and for harnessing its properties as a research tool. This guide provides a foundational framework to stimulate and direct these future research endeavors.

References

- 1. Buy this compound (EVT-289821) | 3310-41-6 [evitachem.com]

- 2. chembk.com [chembk.com]

- 3. Uridine-cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Oxidative DNA Damage by N4-hydroxycytidine, a Metabolite of the SARS-CoV-2 Antiviral Molnupiravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. enamine.net [enamine.net]

- 16. taglus.com [taglus.com]

- 17. c19early.org [c19early.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into 2-Hydroxy-4-hydrazinopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-hydrazinopyrimidine (CAS: 3310-41-6), also known as 6-hydrazinyl-1H-pyrimidin-2-one, is a pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to nucleobases and the presence of reactive hydroxyl and hydrazine moieties make it a versatile building block for the synthesis of compounds with potential therapeutic applications. Derivatives of hydrazinopyrimidine have been explored for their antitumor and anti-inflammatory properties.[3][4] This technical guide provides a summary of the available physicochemical data, predicted spectroscopic characteristics, standardized experimental protocols for its characterization, and a plausible mechanistic pathway related to the anti-inflammatory potential of pyrimidine derivatives.

Physicochemical Properties

This compound is a white to off-white solid. It exhibits tautomerism, with the keto form (6-hydrazinyl-1H-pyrimidin-2-one) being predominant.[1]

| Property | Value | Source |

| CAS Number | 3310-41-6 | [1][2] |

| Molecular Formula | C₄H₆N₄O | [1][5] |

| Molecular Weight | 126.12 g/mol | [1][5] |

| Melting Point | 305-310 °C (decomposes) | [1] |

| IUPAC Name | 6-hydrazinyl-1H-pyrimidin-2-one | [1] |

| Predicted pKa | 8.11 | [1] |

Spectroscopic Characterization (Predicted Data)

Due to the absence of published experimental spectra, the following data has been predicted based on the chemical structure of this compound in its dominant keto form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | N1-H (amide) |

| ~7.5 | Doublet | 1H | C5-H |

| ~6.0 | Doublet | 1H | C6-H |

| ~4.5 | Singlet (broad) | 2H | -NHNH₂ |

| ~8.0 | Singlet (broad) | 1H | -NH NH₂ |

-

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~165 | C 4 |

| ~155 | C 2 |

| ~140 | C 6 |

| ~95 | C 5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H | Stretching (amine and amide) |

| 3100 - 3000 | C-H | Aromatic Stretching |

| 1680 - 1650 | C=O | Stretching (amide) |

| 1640 - 1580 | C=N, C=C | Ring Stretching |

| 1600 - 1550 | N-H | Bending (amine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Expected Absorption Maxima (λmax)

In a polar solvent such as ethanol or methanol, this compound is expected to exhibit strong absorbance in the UV region, likely between 260 and 280 nm, which is characteristic of pyrimidine-based structures.

Mass Spectrometry

-

Expected Molecular Ion Peak

| m/z | Ion |

| 126.12 | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

General Experimental Workflow

Caption: General workflow for the synthesis and spectroscopic characterization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Reference the spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).

-

FTIR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path.

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL). Dilute this stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Scan the sample over a wavelength range of 200 to 400 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

Scan over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-300).

-

Identify the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.

-

Potential Signaling Pathway in Drug Action

Derivatives of pyrimidines are known to exhibit anti-inflammatory effects, often by targeting key enzymes in inflammatory pathways.[4][6][7][8] One of the most well-established targets is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. Inhibition of COX-2 blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

Caption: The COX-2 signaling pathway as a potential target for pyrimidine derivatives.

This pathway illustrates how inflammatory stimuli lead to the production of prostaglandins via the COX-2 enzyme. Pyrimidine derivatives can act as inhibitors of COX-2, thereby blocking this pathway and reducing inflammation. This represents a plausible mechanism of action for novel anti-inflammatory drugs derived from this compound.

Conclusion

This compound is a valuable scaffold for the development of new therapeutic agents. While experimental spectroscopic data for this specific compound is not widely published, this guide provides predicted data and standardized protocols to assist researchers in its characterization. The potential for derivatives of this compound to modulate key signaling pathways, such as the COX-2 pathway, underscores its importance in drug discovery and development. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully explore their therapeutic potential.

References

- 1. evitachem.com [evitachem.com]

- 2. CAS 3310-41-6: 6-Hydrazinyl-2(1H)-pyrimidinone [cymitquimica.com]

- 3. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3310-41-6 CAS Manufactory [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical-Computational Approach to the Electronic Structure of 2-Hydroxy-4-hydrazinopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 2-Hydroxy-4-hydrazinopyrimidine. Given the absence of specific theoretical studies on this molecule in the current literature, this document outlines a robust computational protocol and presents illustrative data based on studies of structurally analogous compounds. This guide serves as a foundational resource for initiating theoretical research on this compound, a molecule of interest in medicinal chemistry and drug design.

Introduction to the Electronic Structure of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their presence in nucleic acids and their wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The electronic structure of these molecules dictates their reactivity, stability, and potential interactions with biological targets. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these properties. DFT calculations provide valuable insights into molecular geometry, electronic distribution, and reactivity descriptors, which are crucial for rational drug design.

For this compound, a comprehensive theoretical study would involve geometry optimization, analysis of the frontier molecular orbitals (HOMO and LUMO), calculation of the molecular electrostatic potential (MEP), and determination of various quantum chemical parameters. These investigations help in understanding the molecule's chemical behavior and its potential as a pharmacophore.

Detailed Methodologies for Theoretical-Computational Analysis

The following section details a standard and robust computational protocol for investigating the electronic structure of this compound. These methodologies are synthesized from numerous theoretical studies on substituted pyrimidines and related heterocyclic compounds.

2.1. Geometry Optimization

The initial and most critical step in any quantum chemical calculation is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

-

Software: Gaussian 09 or 16 is a widely used software package for such calculations.

-

Theoretical Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that provides a good description of the electronic structure. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing bonding.

2.2. Frequency Calculations

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.

-

Procedure: The absence of any imaginary frequencies in the output confirms that the structure is a true minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for validation of the computational method.

2.3. Electronic Property Calculations

Once the optimized geometry is confirmed, a range of electronic properties can be calculated.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on an atomic level, offering insights into the local electronic environment of each atom in the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding and orbital interactions within the molecule, including charge transfer and hyperconjugative interactions.

Illustrative Quantitative Data

The following tables present representative quantitative data for pyrimidine derivatives with similar functional groups to this compound. This data is intended to provide a baseline for what can be expected from a theoretical study of the target molecule.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Analogous Pyrimidine Derivatives

| Parameter | Representative Value | Unit | Significance |

| HOMO Energy (EHOMO) | -6.5 to -5.5 | eV | Electron-donating ability |

| LUMO Energy (ELUMO) | -1.5 to -0.5 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 to 5.5 | eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.5 to 0.5 | eV | Energy released upon gaining an electron |

| Global Hardness (η) | 2.0 to 2.75 | eV | Resistance to change in electron distribution |

| Chemical Potential (μ) | -4.0 to -3.0 | eV | Escaping tendency of an electron |

| Electrophilicity Index (ω) | 1.5 to 2.5 | eV | Propensity to accept electrons |

Disclaimer: The values in this table are illustrative and are based on published data for structurally related pyrimidine derivatives. Actual values for this compound will vary.

Table 2: Representative Mulliken Atomic Charges for a Substituted Pyrimidine Ring

| Atom | Representative Charge (e) |

| N1 | -0.6 to -0.8 |

| C2 | +0.7 to +0.9 |

| N3 | -0.7 to -0.9 |

| C4 | +0.6 to +0.8 |

| C5 | -0.1 to +0.1 |

| C6 | -0.2 to 0.0 |

Disclaimer: The charge distribution is highly dependent on the specific substituents and their positions. These values provide a general indication of the expected charge polarization in a pyrimidine ring with electronegative substituents.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the theoretical-computational analysis of a molecule's electronic structure.

Conclusion

This technical guide outlines a comprehensive theoretical framework for investigating the electronic structure of this compound. While specific experimental or theoretical data for this molecule is not yet available, the methodologies and illustrative data presented here, based on analogous compounds, provide a solid foundation for future research. The application of these computational techniques will undoubtedly contribute to a deeper understanding of the chemical and pharmacological properties of this compound and aid in the development of new therapeutic agents. Researchers are encouraged to use this guide as a starting point for their computational investigations into this promising molecule.

solubility and pKa of 2-Hydroxy-4-hydrazinopyrimidine

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy-4-hydrazinopyrimidine

Introduction

This compound, with the molecular formula C₄H₆N₄O, is a pyrimidine derivative of significant interest in medicinal chemistry and biological research.[1] Its structure, featuring a pyrimidine core substituted with a hydroxyl group at the 2-position and a hydrazine group at the 4-position, makes it a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[1] Derivatives of this compound are being explored for their anticancer, antiviral, and anti-inflammatory properties.[1] This technical guide provides a detailed overview of its solubility and pKa, including experimental protocols for their determination and a discussion of its tautomeric nature.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These parameters are crucial for its handling, formulation, and behavior in biological systems.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄O | [1][2] |

| Molecular Weight | 126.12 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 305-310 °C (with decomposition) | [1][2][3] |

| Predicted pKa | 8.11 ± 0.20 | [1][2][3] |

| Predicted Density | 1.65 ± 0.1 g/cm³ | [1][2] |

Solubility Profile

Quantitative aqueous solubility data for this compound is not extensively reported in the public literature. However, it is described as being soluble in organic solvents such as ethanol.[1] The solubility of pyrimidine derivatives can be influenced by factors like pH and the presence of co-solvents. For drug development purposes, enhancing aqueous solubility is often a key objective, which can be achieved through various strategies like complexation with cyclodextrins or the formation of amorphous solid dispersions.[4][5]

Acidity (pKa)

The predicted pKa of this compound is approximately 8.11.[1][2][3] The pKa value is a critical parameter that determines the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and interaction with molecular targets.[6] For this compound, the pKa of ~8.11 suggests it is a weak acid.

Tautomerism

A significant chemical feature of this compound is its ability to exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. This compound can exhibit both keto-enol tautomerism (related to the 2-hydroxy group) and amino-imino tautomerism (related to the 4-hydrazino group).[7] The equilibrium between these forms can be influenced by the solvent, pH, and temperature.[8] The predominant form is often the keto-amino tautomer (6-hydrazinylpyrimidin-2(1H)-one).[1]

Caption: Tautomeric equilibria of this compound.

Experimental Protocols

Accurate determination of solubility and pKa is fundamental in drug discovery and development.[6] Below are detailed methodologies for these key experiments.

Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[9]

Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer at a controlled temperature.

Materials:

-

This compound

-

Aqueous buffers (e.g., phosphate or citrate buffers at various pH values, typically in the range of 1.2 to 6.8)[9]

-

Calibrated pH meter

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a series of aqueous buffer solutions at desired pH values.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flasks in an orbital shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) and agitate.[9]

-

Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[9]

-

Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration to prevent precipitation upon cooling.[9]

-

pH Measurement: Record the pH of the saturated solution at the end of the experiment.

-

Quantification: Dilute the clear supernatant with a suitable solvent to prevent precipitation and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Equilibrium Confirmation: Equilibrium is reached when consecutive concentration measurements do not deviate significantly (e.g., by less than 10%).[9]

Caption: Workflow for equilibrium solubility determination.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a straightforward and widely used method for pKa determination.[10]

Objective: To determine the pKa value of this compound by monitoring pH changes during titration with an acid or base.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water (degassed to remove CO₂)

-

Calibrated pH meter with a suitable electrode

-

Automatic titrator or a burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of high-purity water. If solubility is low, a co-solvent like ethanol may be used, but the pKa value will be an apparent pKa.

-

Initial pH Adjustment: If titrating with a base, the initial solution may need to be acidified with a small amount of HCl to fully protonate the compound.

-

Titration: Place the solution in a beaker with a stir bar and the pH electrode. Titrate the solution by adding small, precise increments of the standardized NaOH solution.

-

Data Recording: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at which half of the compound has been neutralized (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds.[1] Its reactive hydrazine group allows for the construction of fused ring systems, such as pyrazolo[3,4-d]pyrimidines, which are known to be potent kinase inhibitors.[5][11] The compound has also been utilized as a derivatizing agent and co-matrix for the analysis of oligosaccharides in mass spectrometry due to its ability to facilitate ionization.[1]

Conclusion

This compound is a valuable chemical entity with defined physicochemical properties that are critical for its application in scientific research, particularly in the development of new therapeutic agents. While its aqueous solubility is limited, its predicted pKa of ~8.11 and its capacity for tautomerism are key characteristics that govern its reactivity and biological behavior. The standardized experimental protocols provided herein offer a robust framework for researchers to accurately determine these essential parameters, facilitating further investigation and application of this versatile pyrimidine derivative.

References

- 1. Buy this compound (EVT-289821) | 3310-41-6 [evitachem.com]

- 2. chembk.com [chembk.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

- 9. who.int [who.int]

- 10. ijirss.com [ijirss.com]

- 11. Derivatives of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid. II. Pirazolo-[3,4-d]-pyrimidine and hydrazinopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of 2-Hydroxy-4-hydrazinopyrimidine Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-hydrazinopyrimidine, also known as 4-hydrazinouracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a variety of bioactive molecules, including potential anticancer and antiviral agents. Understanding the reaction mechanism for its formation is paramount for optimizing synthesis protocols, improving yields, and designing novel derivatives. This technical guide provides a comprehensive overview of the formation of this compound, detailing the underlying reaction mechanism, experimental protocols, and relevant physicochemical data.

Reaction Mechanism: A Nucleophilic Aromatic Substitution

The formation of this compound predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction involves the attack of a nucleophile, in this case, hydrazine, on an electron-deficient pyrimidine ring bearing a suitable leaving group at the 4-position. The 2-hydroxy group plays a critical role in influencing the electronic properties of the pyrimidine ring and exists in tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. The lactam form is generally the more stable tautomer.

The most common synthetic routes start from either 4-chloro-2-hydroxypyrimidine or a 4-thio-substituted uracil derivative. The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The terminal nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic C4 carbon of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, enhanced by the two ring nitrogen atoms, facilitates this attack.

-

Formation of a Meisenheimer-like Intermediate: The nucleophilic addition leads to the formation of a negatively charged intermediate, analogous to a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the substituents, which stabilizes the intermediate.

-

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the leaving group (e.g., chloride ion or a sulfur-containing group). This is typically the rate-determining step of the reaction.

-

Proton Transfer: A final proton transfer step yields the stable this compound product.

The tautomeric equilibrium of the 2-hydroxy group (lactam-lactim) influences the reactivity of the pyrimidine ring. The electron-withdrawing character of the carbonyl group in the lactam form further activates the C4 position towards nucleophilic attack.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₄O | [1] |

| Molecular Weight | 126.12 g/mol | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Appearance | White to off-white solid | |

| 1H NMR (DMSO-d6, δ ppm) | Predicted: ~10.5 (s, 1H, OH), ~7.5 (s, 1H, NH), ~5.8 (d, 1H, H5), ~7.2 (d, 1H, H6), ~4.2 (br s, 2H, NH₂) | |

| 13C NMR (DMSO-d6, δ ppm) | Predicted: ~165 (C=O), ~155 (C4), ~150 (C2), ~140 (C6), ~90 (C5) | |

| IR (KBr, cm-1) | Characteristic Peaks: ~3300-3100 (N-H, O-H stretching), ~1650 (C=O stretching), ~1600 (C=N stretching) | |

| Mass Spectrometry (m/z) | [M+H]⁺ = 127.06 |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can vary depending on the starting material. Below are representative procedures.

Method 1: From 4-Thiouracil

This method involves the reaction of 4-thiouracil with hydrazine hydrate.

Materials:

-

4-Thiouracil

-

Hydrazine hydrate (80-99%)

-

Ethanol or Water

Procedure:

-

A mixture of 4-thiouracil (1 equivalent) and hydrazine hydrate (2-3 equivalents) in ethanol or water is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.

-

The solid product is collected by filtration, washed with cold ethanol or water, and dried under vacuum.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Time | 2-6 hours |

| Reaction Temperature | Reflux |

Method 2: From Uracil (2,4-dihydroxypyrimidine)

This is a direct approach, though it may require more forcing conditions.

Materials:

-

Uracil (2,4-dihydroxypyrimidine)

-

Hydrazine hydrate (excess)

Procedure:

-

Uracil (1 equivalent) is heated with a significant excess of hydrazine hydrate in a sealed vessel or under reflux for an extended period.

-

The reaction mixture is heated at a temperature range of 100-150 °C for 12-24 hours.

-

After cooling, the excess hydrazine hydrate is removed under reduced pressure.

-

The residue is triturated with a suitable solvent like ethanol to induce crystallization.

-

The product is collected by filtration, washed, and dried.

Quantitative Data:

| Parameter | Value |

| Typical Yield | Moderate to Good |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 100-150 °C |

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism for the formation of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the nucleophilic aromatic substitution mechanism. By understanding the intricacies of this reaction, including the role of tautomerism and the nature of the leaving group, researchers can effectively optimize reaction conditions to achieve high yields of this valuable synthetic intermediate. The provided experimental protocols and data serve as a solid foundation for the practical application of this chemical transformation in the fields of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anticancer Derivatives from 2-Hydroxy-4-hydrazinopyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Hydroxy-4-hydrazinopyrimidine as a key building block in the synthesis of novel anticancer derivatives. This document outlines synthetic strategies, detailed experimental protocols, and methods for evaluating the anticancer activity of the resulting compounds.

Introduction

Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their structural resemblance to the purine and pyrimidine bases of nucleic acids. This structural feature allows them to function as antimetabolites, interfering with the metabolic processes of cancer cells. This compound is a versatile precursor for the synthesis of various fused pyrimidine systems, such as pyrazolopyrimidines and triazolopyrimidines, which have demonstrated potent anticancer activities through mechanisms that include the inhibition of critical cellular signaling pathways.

Synthesis of Anticancer Derivatives

A common and effective strategy for elaborating this compound into potential anticancer agents is through the synthesis of fused heterocyclic systems, such as[1][2]triazolo[4,3-a]pyrimidines. This can be achieved through a cyclocondensation reaction with various reagents.

General Synthetic Scheme

The hydrazino group of this compound can be readily cyclized with appropriate reagents to form a fused triazole ring. A representative synthetic route is depicted below:

Caption: General workflow for the synthesis of a[1][2]triazolo[4,3-a]pyrimidine derivative from this compound.

Experimental Protocols

Protocol 1: Synthesis of a[1][2][3]Triazolo[4,3-a]pyrimidin-5-one Derivative

This protocol is a representative example for the synthesis of a fused triazolopyrimidine system from this compound.

Materials:

-

This compound

-

Substituted aryl isothiocyanate

-

Ethanol

-

Iodine

-

Sodium thiosulfate solution (10%)

-

Deionized water

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Formation of the Thiosemicarbazide Intermediate:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

-

To this solution, add 1.1 equivalents of the desired substituted aryl isothiocyanate.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate (the thiosemicarbazide intermediate) is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

-

Oxidative Cyclization:

-

Suspend the dried thiosemicarbazide intermediate in water.

-

Add 2-3 equivalents of iodine to the suspension.

-

Reflux the mixture for 2-4 hours.

-

After cooling to room temperature, quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.

-

The solid product is collected by filtration, washed with water, and dried.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure triazolopyrimidine derivative.

-

The structure of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

-

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)